molecular formula C20H24N2O4S B2917037 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170384-71-0

4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2917037
CAS No.: 1170384-71-0
M. Wt: 388.48
InChI Key: WDARGNINJKRUNH-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a tetrahydroquinoline scaffold substituted with a 2-methoxyacetyl group at the 1-position and a 4-ethylbenzenesulfonamide moiety at the 7-position. Its molecular formula is C₂₁H₂₅N₂O₄S (calculated molecular weight: 413.5 g/mol).

Properties

IUPAC Name

4-ethyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-15-6-10-18(11-7-15)27(24,25)21-17-9-8-16-5-4-12-22(19(16)13-17)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDARGNINJKRUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps starting from readily available starting materials. The process often begins with the synthesis of 1,2,3,4-tetrahydroquinoline, followed by functional group transformations to introduce the ethyl and methoxyacetyl groups. The final step usually involves sulfonamide formation by reacting the tetrahydroquinoline derivative with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance yield and efficiency. Optimized reaction conditions, including temperature control and the use of catalysts, are employed to ensure high purity and reduce by-products. Automation and in-line monitoring help maintain consistency and quality during production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Performed using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to prevent over-oxidation.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or other mild reducing agents.

  • Substitution: : Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

Depending on the reaction type, the products can vary. For instance, oxidation may yield quinoline derivatives, while reduction may lead to the formation of dihydroquinoline compounds. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in diverse research areas:

  • Chemistry: : Studied for its reactivity and as a precursor in the synthesis of complex molecules.

  • Biology: : Investigated for its potential interactions with biological targets, possibly influencing cellular processes.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding alters the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects like reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with other benzenesulfonamide derivatives containing tetrahydroquinoline cores. Below is a comparative analysis based on substituents, molecular properties, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound: 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide C₂₁H₂₅N₂O₄S 413.5 - 4-Ethylbenzenesulfonamide
- 1-(2-Methoxyacetyl)tetrahydroquinoline
N/A (Hypothetical)
3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide C₁₉H₂₃ClN₂O₄S 410.9 - 3-Chloro-4-methoxybenzenesulfonamide
- 1-(2-Methoxyethyl)tetrahydroquinoline
4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide C₂₁H₂₈N₂O₃S 388.5 - 4-Methoxybenzenesulfonamide
- 1-Propyltetrahydroquinoline
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide C₂₅H₂₂ClN₂O₅S 513.0 - 4-Methoxybenzenesulfonamide
- Styryl-substituted quinoline
Key Observations:

Substituent Effects: The ethyl group in the target compound may confer greater lipophilicity compared to the methoxy or chloro-methoxy groups in analogs . This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Synthesis Pathways :

  • Synthesis of benzenesulfonamide derivatives typically involves coupling benzenesulfonyl chloride with amine-containing intermediates under basic conditions (e.g., pyridine/DMAP) . Modifications in substituents (e.g., ethyl vs. methoxy) require tailored reagents or protection/deprotection strategies.

Pharmacological and Functional Insights

  • Substituents like methoxy or ethyl groups may modulate HDAC isoform selectivity.
  • Antimicrobial Activity : Styryl-substituted sulfonamides () exhibit antimicrobial properties, though chlorine and hydroxyl groups in these analogs may contribute to efficacy .

Biological Activity

4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a tetrahydroquinoline core substituted with an ethyl group and a benzenesulfonamide moiety. The molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S, and it has a molecular weight of 356.46 g/mol.

PropertyValue
Molecular FormulaC18H24N2O3S
Molecular Weight356.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline derivatives with various acylating agents. The method may include steps such as:

  • Formation of Tetrahydroquinoline : Using appropriate starting materials such as aniline derivatives.
  • Acetylation : Introducing the methoxyacetyl group through acylation reactions.
  • Sulfonamide Formation : Reacting the resulting intermediate with benzenesulfonyl chloride to yield the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded in the range of 8-32 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
Cell LineIC50 (µM)Effectiveness
HeLa15Moderate inhibition
MCF-710High inhibition

The proposed mechanism for the biological activity includes:

  • Inhibition of Enzymatic Pathways : The sulfonamide portion may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Case Studies

A series of case studies have been documented regarding the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures had enhanced activity against resistant strains of bacteria when combined with conventional antibiotics.
  • Cancer Treatment Trials : Preclinical trials involving animal models showed promising results where administration of the compound led to significant tumor size reduction compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Start with a nucleophilic substitution reaction to introduce the 2-methoxyacetyl group to the tetrahydroquinoline scaffold. Use pyridine as a solvent and DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .
  • For sulfonamide coupling, employ benzenesulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Monitor reaction progress via TLC or HPLC.
  • Optimize yields by varying temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the tetrahydroquinoline and benzenesulfonamide moieties. Pay attention to methoxyacetyl proton signals (δ 3.2–3.5 ppm) and sulfonamide NH (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns using ESI-TOF or MALDI-TOF. Expected molecular ion [M+H]+^+ for C20_{20}H23_{23}N2_2O4_4S: ~411.14 .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers determine the solubility and formulation stability of this compound for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO (primary stock), PBS (pH 7.4), and cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Incubate at 4°C, -20°C, and room temperature. Monitor degradation via HPLC over 72 hours. For long-term storage, lyophilize and store at -80°C under argon .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzenesulfonamide moiety?

  • Methodology :

  • Synthesize analogs with substituents at the 4-ethyl position (e.g., halogens, methyl, methoxy) and compare bioactivity.
  • Use molecular docking to predict binding interactions with target proteins (e.g., carbonic anhydrase isoforms). Validate via enzyme inhibition assays .
  • Correlate electronic effects (Hammett σ values) of substituents with activity trends .

Q. How can computational modeling resolve discrepancies in reported receptor-binding affinities?

  • Methodology :

  • Perform molecular dynamics (MD) simulations to assess conformational flexibility of the tetrahydroquinoline ring. Compare binding poses in homology models vs. crystal structures.
  • Apply machine learning (ML) to integrate datasets with conflicting results. Use feature importance analysis to identify critical physicochemical descriptors (e.g., logP, polar surface area) .
  • Cross-validate predictions using in vitro binding assays (e.g., SPR or ITC) .

Q. What experimental approaches address contradictory bioactivity data across cell-based assays?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hours), and readouts (luminescence vs. fluorescence).
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects models) to identify confounding variables (e.g., serum concentration in media) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50} values and compare Hill slopes for mechanism insights .

Q. How should researchers design stability studies under physiological conditions for pharmacokinetic profiling?

  • Methodology :

  • Plasma Stability : Incubate compound in human plasma (37°C, 5% CO2_2). Sample at 0, 1, 2, 4, 8, and 24 hours. Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS.
  • Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate intrinsic clearance (CLint_{int}) and extrapolate hepatic clearance .
  • pH Stability : Test in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to guide oral formulation .

Q. What in vitro assays are recommended for preliminary pharmacokinetic and toxicity profiling?

  • Methodology :

  • CYP450 Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates (e.g., P450-Glo™ assays).
  • hERG Channel Binding : Use patch-clamp electrophysiology or fluorescence-based assays (e.g., IonWorks) to assess cardiac toxicity risk.
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to predict intestinal absorption .

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